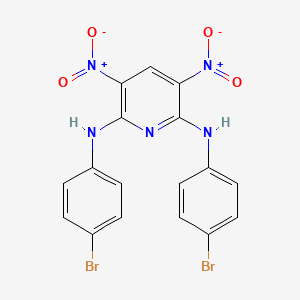![molecular formula C21H15BrN4O3 B5162850 5-bromo-N-(2-oxo-2-{[3-(2-quinoxalinyl)phenyl]amino}ethyl)-2-furamide](/img/structure/B5162850.png)
5-bromo-N-(2-oxo-2-{[3-(2-quinoxalinyl)phenyl]amino}ethyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2-oxo-2-{[3-(2-quinoxalinyl)phenyl]amino}ethyl)-2-furamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes.
Mechanism of Action
The exact mechanism of action of 5-bromo-N-(2-oxo-2-{[3-(2-quinoxalinyl)phenyl]amino}ethyl)-2-furamide is not yet fully understood. However, it is believed to act as a modulator of certain neurotransmitters in the brain, including dopamine and serotonin. This compound may also have an effect on the activity of certain enzymes and ion channels in the brain.
Biochemical and Physiological Effects:
5-bromo-N-(2-oxo-2-{[3-(2-quinoxalinyl)phenyl]amino}ethyl)-2-furamide has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and enhance cognitive function. It has also been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-N-(2-oxo-2-{[3-(2-quinoxalinyl)phenyl]amino}ethyl)-2-furamide in lab experiments is its unique structure and properties. This compound has a high affinity for certain receptors and enzymes in the brain, which makes it a valuable tool for studying the effects of drugs on these targets. However, one of the limitations of using this compound is its potential toxicity. High doses of this compound may cause adverse effects in animals, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 5-bromo-N-(2-oxo-2-{[3-(2-quinoxalinyl)phenyl]amino}ethyl)-2-furamide. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the study of the effects of this compound on different biological targets, such as enzymes and ion channels. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in treating various neurological disorders.
Synthesis Methods
The synthesis of 5-bromo-N-(2-oxo-2-{[3-(2-quinoxalinyl)phenyl]amino}ethyl)-2-furamide involves several steps. The first step is the synthesis of 2-furancarboxylic acid, which is then converted to 2-furancarboxylic acid chloride. The acid chloride is then reacted with 3-(2-quinoxalinyl)aniline to form the intermediate product. This intermediate is then reacted with N-(2-aminoethyl)acetamide to form the final product.
Scientific Research Applications
The unique structure and properties of 5-bromo-N-(2-oxo-2-{[3-(2-quinoxalinyl)phenyl]amino}ethyl)-2-furamide make it a valuable tool for studying various biological processes. This compound has been used in scientific research to study the effects of various drugs on the central nervous system. It has also been used to study the mechanism of action of certain drugs and to design new drugs with improved efficacy and safety.
properties
IUPAC Name |
5-bromo-N-[2-oxo-2-(3-quinoxalin-2-ylanilino)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O3/c22-19-9-8-18(29-19)21(28)24-12-20(27)25-14-5-3-4-13(10-14)17-11-23-15-6-1-2-7-16(15)26-17/h1-11H,12H2,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCVULINRMVIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NC(=O)CNC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-fluorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162803.png)


![N-(2,4-dimethoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5162821.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5162826.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B5162827.png)
![3-[(2-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5162834.png)
![6-(2,6-difluorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5162839.png)

![5-{[benzyl(methyl)amino]methyl}-N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5162872.png)